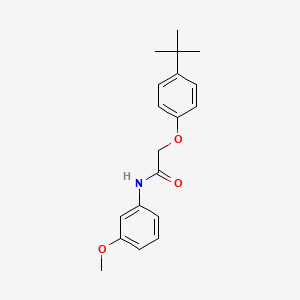
2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as TBPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This chemical compound belongs to the class of amides and has been shown to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemoselective Acetylation
Research on chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), indicates the potential application of related acetamide compounds in synthesizing intermediates for natural product synthesis, including antimalarial drugs. The study focuses on the monoacetylation of aminophenol using immobilized lipase, highlighting the importance of such compounds in drug synthesis pathways (Magadum & Yadav, 2018).
Pharmacological Assessments
Acetamide derivatives have been explored for their pharmacological properties, as in the work of Rani et al. (2016), which synthesized novel acetamide derivatives to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies suggest the potential for compounds like 2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide to serve as scaffolds for developing therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Antioxidant Activities
The study by Barclay, Edwards, and Vinqvist (1999) on the H-atom donating activities of various phenols and catechols, including those with tert-butyl and methoxy groups, sheds light on the potential antioxidant applications of structurally related acetamides. These compounds may contribute to antioxidant research by providing insights into the mechanisms of radical scavenging (Barclay, Edwards, & Vinqvist, 1999).
Green Synthesis
The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, as investigated by Zhang Qun-feng (2008), highlights the role of acetamide compounds in environmentally friendly chemical processes. Such research emphasizes the importance of sustainable methodologies in the production of chemical intermediates (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)14-8-10-16(11-9-14)23-13-18(21)20-15-6-5-7-17(12-15)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXGZCPZHQAREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5564406.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)


![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
